molecular formula C10H9NO3 B12956274 1-Methyl-3-oxoindoline-2-carboxylic acid

1-Methyl-3-oxoindoline-2-carboxylic acid

Cat. No.: B12956274
M. Wt: 191.18 g/mol
InChI Key: VLXARFYUMXQCHV-UHFFFAOYSA-N
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Description

1-Methyl-3-oxoindoline-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxoindoline-2-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Another method includes the reaction of dihydrofuran with specific reagents to yield the desired indole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-oxoindoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 1-Methyl-3-oxoindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can activate or inhibit enzymes involved in metabolic processes, leading to various biological effects. The compound’s structure allows it to bind to multiple receptors, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-oxoindoline-2-carboxylic acid stands out due to its unique structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-methyl-3-oxo-2H-indole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-11-7-5-3-2-4-6(7)9(12)8(11)10(13)14/h2-5,8H,1H3,(H,13,14)

InChI Key

VLXARFYUMXQCHV-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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